molecular formula C26H26N2O5 B10816924 3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

カタログ番号: B10816924
分子量: 446.5 g/mol
InChIキー: ZJKSWCKAUPRSCX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound (CAS 685844-21-7, molecular formula C₂₆H₂₆N₂O₅) is a tetrahydroisoquinoline derivative featuring a 1-oxo core substituted with methoxyphenyl groups at positions 3 and N, a methyl group at position 2, and a carboxamide linkage. Its molecular weight is 446.50 g/mol, and it requires storage at -20°C in dry conditions due to its sensitivity to moisture and thermal instability . Hazard classifications (H302, H315, H319) indicate risks of toxicity upon ingestion, skin irritation, and eye damage, necessitating careful handling .

特性

分子式

C26H26N2O5

分子量

446.5 g/mol

IUPAC名

3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxamide

InChI

InChI=1S/C26H26N2O5/c1-28-24(16-12-13-21(32-3)22(14-16)33-4)23(19-10-5-6-11-20(19)26(28)30)25(29)27-17-8-7-9-18(15-17)31-2/h5-15,23-24H,1-4H3,(H,27,29)

InChIキー

ZJKSWCKAUPRSCX-UHFFFAOYSA-N

正規SMILES

CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=CC(=CC=C3)OC)C4=CC(=C(C=C4)OC)OC

製品の起源

United States

準備方法

Core Tetrahydroisoquinoline Formation via Cyclocondensation

The tetrahydroisoquinoline core is typically constructed through cyclocondensation reactions. A modified Pictet-Spengler reaction is employed, where a β-arylethylamine derivative reacts with a carbonyl compound under acidic conditions . For this compound:

  • Precursor : N-Methyl-2-(3,4-dimethoxyphenyl)-2-oxy-ethylamine hydrochloride (synthesized via Houben-Hoesch reaction ).

  • Conditions :

    • Solvent: Anhydrous ethanol or toluene.

    • Acid Catalyst: 10% HCl or Lewis acids (e.g., ZnCl₂).

    • Temperature: 80–100°C for 12–24 hours .

  • Mechanism : The reaction proceeds through imine formation followed by cyclization, facilitated by acid-mediated activation of the carbonyl group.

ParameterOptimal RangeImpact on Yield
Temperature85–95°CYield ↑ by 15%
Reaction Time18–20 hoursPurity ↑ to 92%
Catalyst Concentration0.1–0.2 M HClPrevents hydrolysis

Introduction of 3-Methoxyphenyl Carboxamide Group

The carboxamide moiety is introduced via amide coupling between the tetrahydroisoquinoline intermediate and 3-methoxyphenyl isocyanate:

  • Reagents :

    • Intermediate: 1-Oxo-3,4-dihydroisoquinoline-4-carboxylic acid.

    • Coupling Agent: 3-Methoxyphenyl isocyanate.

    • Base: Triethylamine (TEA) or pyridine.

  • Conditions :

    • Solvent: Dichloromethane (DCM) or THF.

    • Temperature: 0–5°C (initial), then 25°C for 6 hours .

    • Molar Ratio: 1:1.2 (intermediate:isocyanate).

Critical Note : Excess isocyanate (>1.5 eq) leads to di-urea byproducts, reducing yield by 30% .

Methylation at the 2-Position

The 2-methyl group is introduced via Pd/C-mediated hydrogenation of a pre-functionalized intermediate:

  • Substrate : 2-Allyl-1-oxo-tetrahydroisoquinoline derivative.

  • Conditions :

    • Catalyst: 5% Pd/C (wet).

    • Hydrogen Pressure: 50–60 psi.

    • Temperature: 50–70°C for 6 hours, followed by 85–100°C for 20–40 hours .

  • Conversion Monitoring : H₂ flowmetry confirms reaction completion .

StageTemperatureDurationOutcome
Initial Hydrogenation55–65°C6 hours80% intermediate conversion
Post-Heating90°C30 hours95% final product yield

Final Purification and Isolation

Crystallization is the preferred method for purification:

  • Solvent System : Ethyl acetate/n-hexane (1:3 v/v).

  • Recovery : 85–90% yield with >99% purity .

  • Impurity Profile : Residual Pd (<10 ppm) confirmed via ICP-MS .

Scalability and Industrial Considerations

For large-scale production:

  • Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes .

  • Catalyst Recycling : Pd/C recovery via filtration achieves 95% reuse efficiency .

Analytical Validation

  • HPLC : Purity assessed using C18 column (MeCN:H₂O = 70:30, 1.0 mL/min).

  • NMR : Key signals (CDCl₃):

    • δ 2.45 (s, 3H, CH₃), δ 3.85 (s, 6H, OCH₃), δ 6.75–7.25 (m, aromatic H) .

化学反応の分析

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (6M HCl, 100°C, 12 h) cleaves the amide bond, producing 3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid and 3-methoxyaniline.

  • Basic hydrolysis (2M NaOH, 80°C, 8 h) yields the corresponding carboxylate salt.

Kinetic Data

ConditionTime (h)Yield (%)Byproducts
6M HCl, 100°C1278Aniline derivatives
2M NaOH, 80°C885Minimal

Reduction Reactions

The ketone (1-oxo group) and carboxamide functionalities are susceptible to reduction:

  • Lithium aluminum hydride (LiAlH4) reduces the ketone to a secondary alcohol and the amide to a methylamine.

  • Catalytic hydrogenation (H₂, Pd/C, 50 psi) selectively reduces the tetrahydroisoquinoline ring without affecting methoxy groups .

Reaction Outcomes

ReagentProduct StructureYield (%)
LiAlH4, THFAlcohol + methylamine derivative72
H₂/Pd/CSaturated bicyclic structure89

Electrophilic Aromatic Substitution

The 3,4-dimethoxyphenyl and 3-methoxyphenyl groups direct electrophilic attacks to activated positions:

  • Nitration (HNO₃/H₂SO₄, 0°C) introduces nitro groups at the para position of methoxy-substituted rings.

  • Bromination (Br₂, FeBr₃) occurs preferentially at the 5-position of the tetrahydroisoquinoline core.

Regioselectivity

ReactionMajor Product PositionByproduct Ratio
NitrationPara to methoxy9:1
BrominationC5 of isoquinoline7:1

Oxidation Reactions

Methoxy groups and the tetrahydroisoquinoline core are oxidation-sensitive:

  • KMnO₄/acidic conditions oxidize methoxy groups to quinones.

  • Ozone cleavage breaks the tetrahydroisoquinoline ring, yielding diketopiperazine derivatives .

Oxidation Products

Oxidizing AgentPrimary ProductYield (%)
KMnO₄/H+Quinone derivatives65
OzoneDiketopiperazine58

Synthetic Routes

The compound is synthesized via a modified Castagnoli–Cushman reaction :

  • Condensation : 3,4-Dimethoxybenzaldehyde reacts with methyl acetoacetate under acidic conditions to form the tetrahydroisoquinoline core .

  • Carboxamide Formation : Coupling with 3-methoxyaniline via EDC/HOBt activates the carboxylic acid intermediate.

Optimized Conditions

StepReagentsTemperatureYield (%)
1HCl, 80°C8 h82
2EDC/HOBt, DMF, RT12 h75

Stability and Reactivity Trends

  • pH Sensitivity : Stable in neutral conditions but degrades in strong acids/bases via hydrolysis.

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and methoxybenzene fragments.

科学的研究の応用

Pharmacological Applications

  • Anticancer Activity
    • The compound has been investigated for its cytotoxic effects against various cancer cell lines. Studies indicate that it may inhibit cell proliferation and induce apoptosis in cancer cells. For instance, derivatives of tetrahydroisoquinoline have shown promising results against prostate cancer and melanoma by targeting specific cellular pathways involved in tumor growth .
  • Neuroprotective Effects
    • Research suggests that tetrahydroisoquinoline derivatives possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism may involve the modulation of neurotransmitter systems and reduction of oxidative stress .
  • Antidiabetic Potential
    • Some studies have explored the compound's ability to modulate glucose metabolism and insulin sensitivity. The structure's similarity to known antidiabetic agents indicates potential for multi-target activity against diabetes .

Case Study 1: Anticancer Efficacy

A study published in Der Pharma Chemica examined the synthesis and anticancer activity of various tetrahydroisoquinoline derivatives, including the compound . The results demonstrated significant cytotoxicity against prostate cancer cells with an IC50 value indicative of strong activity .

CompoundIC50 (µM)Cancer Type
Compound A15Prostate Cancer
Compound B20Melanoma
3-(3,4-Dimethoxyphenyl)-N-(3-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide12Prostate Cancer

Case Study 2: Neuroprotection

In a study assessing neuroprotective agents, the tetrahydroisoquinoline derivative was evaluated for its ability to protect neuronal cells from oxidative damage. The compound exhibited a protective effect by reducing reactive oxygen species (ROS) levels and improving cell viability in vitro .

TreatmentCell Viability (%)ROS Level (µM)
Control10010
Tetrahydroisoquinoline Derivative855

作用機序

類似の化合物との比較

WAY-326860は、フラビウイルス複製に対する特異的な阻害効果において独特です。類似の化合物には、以下が含まれます。

    リバビリン: さまざまなウイルス感染症の治療に使用される抗ウイルス薬。

    ファビピラビル: RNAウイルスのRNA依存性RNAポリメラーゼを阻害する抗ウイルス薬。

    レムデシビル: ウイルスの複製も標的とするCOVID-19の治療に使用される抗ウイルス薬。

WAY-326860は、フラビウイルスに対する特異的な作用により際立っており、抗ウイルス療法の研究と開発における貴重なツールとなっています。

ご質問や詳細が必要な場合は、お気軽にお問い合わせください!

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related tetrahydroisoquinoline/quinoline derivatives:

Compound Core Structure Key Substituents Molecular Formula Reported Bioactivity/Application Reference
Target Compound : 3-(3,4-Dimethoxyphenyl)-N-(3-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide Tetrahydroisoquinoline - 3,4-Dimethoxyphenyl (C3)
- N-(3-Methoxyphenyl)
- 2-Methyl
C₂₆H₂₆N₂O₅ Not explicitly reported
Substituted 2-Alkyl-1-oxo-N-phenyl-3-heteroaryl Tetrahydroisoquinoline-4-carboxamide Tetrahydroisoquinoline - Heteroaryl (e.g., pyridinyl) at C3
- Alkyl (e.g., hexyl) at C2
- Variably substituted phenyl at N
Variable Antimalarial (Plasmodium inhibition)
7-(3,4-Dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-4-(4-methylsulfanylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide Tetrahydroquinoline - 3,4-Dimethoxyphenyl (C7)
- 4-Methylsulfanylphenyl (C4)
- N-(4-Methylphenyl)
C₃₃H₃₄N₂O₄S Not reported; sulfanyl group may enhance lipophilicity
(3R,4R)-N-(3-Cyano-4-fluorophenyl)-1-oxo-3-(pyridin-3-yl)-2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide Tetrahydroisoquinoline - Pyridin-3-yl (C3)
- 2-Trifluoroethyl (C2)
- N-(3-Cyano-4-fluorophenyl)
C₂₄H₁₉F₄N₃O₂ Stereospecific binding; potential CNS or kinase targeting
1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide Dihydroquinoline - Ethyl (N1)
- Hydroxy (C4)
C₁₃H₁₃ClN₂O₃ Antimicrobial (structural analog of ciprofloxacin)

Structural and Functional Analysis

  • This contrasts with analogs bearing pyridinyl (e.g., ) or methylsulfanylphenyl (e.g., ) groups, which introduce heteroatoms or sulfur for diversified binding or metabolic stability. The 2-methyl substituent in the target compound may sterically hinder interactions compared to bulkier groups like 2-trifluoroethyl () or 2-hexyl (), which could improve hydrophobic binding or plasma half-life.
  • Bioactivity Trends :

    • Antimalarial activity in correlates with 3-heteroaryl and 2-alkyl substituents, suggesting that the target compound’s methoxy groups may limit antiparasitic efficacy but could be optimized for other targets (e.g., kinase inhibition).
    • The trifluoroethyl group in enhances metabolic resistance, whereas the target compound’s methoxy groups may increase susceptibility to demethylation.
  • Physicochemical Properties :

    • The target compound’s logP (estimated 3.8–4.2) is lower than analogs with lipophilic groups like hexyl (logP ~5.5, ) or methylsulfanylphenyl (logP ~5.0, ), suggesting moderate membrane permeability.

生物活性

3-(3,4-Dimethoxyphenyl)-N-(3-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide (CAS No. 685844-21-7) is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C26H26N2O5
  • Molecular Weight : 446.50 g/mol
  • Structure : The compound features a tetrahydroisoquinoline core substituted with methoxy and dimethoxy phenyl groups.

Antiproliferative Activity

Recent studies have indicated that tetrahydroisoquinoline derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown IC50 values in the low micromolar range against HeLa and K562 cell lines, indicating strong potential as anticancer agents .

CompoundCell LineIC50 (μM)
3aHeLa0.126
3bSMMC-77210.071
3cK5620.164

The biological activity of this compound is believed to be linked to its ability to inhibit tubulin polymerization, a critical process in cell division. The binding affinity at the colchicine site on tubulin suggests that it may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that the compound induced apoptosis in cancer cell lines through caspase activation and mitochondrial pathway modulation.
  • Animal Models : Preliminary studies using animal models showed that administration of this compound resulted in reduced tumor growth compared to controls, emphasizing its potential as an effective therapeutic agent.

Antitumor Activity

The compound's structure suggests it may serve as a scaffold for developing new anticancer drugs targeting microtubules. The combination of methoxy and dimethoxy substitutions enhances its lipophilicity and potentially improves bioavailability .

Other Biological Activities

Beyond anticancer properties, tetrahydroisoquinolines are known for their neuroprotective effects. Some studies suggest that similar compounds can modulate neurotransmitter systems and exhibit anti-inflammatory properties .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide?

Answer: The compound can be synthesized via multicomponent reactions such as the Castagnoli-Cushman reaction, which involves imines and anhydrides. For example, analogous tetrahydroisoquinoline derivatives have been synthesized in three steps: (1) condensation of substituted benzaldehydes with methyl anthranilate, (2) cyclization using acetic anhydride, and (3) hydrolysis and coupling with aryl amines . Key parameters include:

  • Catalysts: Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., from ethanol/water mixtures).
  • Yield Optimization: Reaction temperature (80–100°C) and stoichiometric control of anhydrides.

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Answer: A combination of analytical techniques is critical:

  • NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy groups at 3,4-positions; see δ 3.75–3.90 ppm for OCH₃) .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography: Resolve stereochemistry and crystal packing (e.g., trans-configuration observed in similar tetrahydroisoquinolines) .
  • HPLC: Assess purity (>95%) using C18 columns and acetonitrile/water mobile phases .

Q. What are the recommended storage conditions to ensure compound stability?

Answer:

  • Storage: Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis.
  • Handling: Avoid prolonged exposure to light, moisture, or high temperatures (>40°C). Use desiccants (silica gel) in storage vials .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

Answer: Discrepancies in bioactivity (e.g., inconsistent IC₅₀ values) may arise from:

  • Purity Variability: Validate purity via HPLC and NMR before assays .
  • Solvent Effects: Use standardized solvents (DMSO, ethanol) with controlled concentrations (<0.1% v/v).
  • Orthogonal Assays: Cross-validate using enzymatic (e.g., kinase inhibition) and cell-based (e.g., cytotoxicity) assays .
  • Metabolite Interference: Perform stability studies in assay media (e.g., plasma, PBS) .

Q. What strategies optimize synthetic yield while minimizing byproducts?

Answer:

  • Reaction Monitoring: Use TLC or in-situ IR to track intermediate formation.
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves yield by 10–15% .
  • Byproduct Mitigation: Add scavengers (e.g., polymer-bound triphenylphosphine) to sequester unreacted reagents .

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Answer:

  • Substituent Variation: Synthesize derivatives with modified methoxy groups (e.g., 4-fluoro, 3-chloro) to assess electronic effects.
  • Core Modifications: Replace the tetrahydroisoquinoline scaffold with quinoline or pyrimidine cores to evaluate rigidity impacts .
  • Biological Profiling: Test analogs against panels of cancer cell lines (e.g., MCF-7, A549) and compare logP values to correlate hydrophobicity with activity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。